molecular formula C9H6BrFN2 B14763915 1-(3-Bromo-4-fluorophenyl)-1H-pyrazole

1-(3-Bromo-4-fluorophenyl)-1H-pyrazole

Cat. No.: B14763915
M. Wt: 241.06 g/mol
InChI Key: GJEYRDASDXKMRZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position on the phenyl ring attached to the pyrazole core. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-(3-Bromo-4-fluorophenyl)-1H-pyrazole typically involves the reaction of 3-bromo-4-fluoroaniline with hydrazine derivatives under specific conditions. One common method includes the following steps:

    Formation of the hydrazone intermediate: 3-bromo-4-fluoroaniline is reacted with hydrazine hydrate in the presence of an acid catalyst to form the corresponding hydrazone.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

1-(3-Bromo-4-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Bromo-4-fluorophenyl)-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Bromo-4-fluorophenyl)-1H-pyrazole can be compared with other similar compounds, such as:

The unique combination of bromine and fluorine atoms on the phenyl ring of this compound imparts distinct properties that differentiate it from these similar compounds.

Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

1-(3-bromo-4-fluorophenyl)pyrazole

InChI

InChI=1S/C9H6BrFN2/c10-8-6-7(2-3-9(8)11)13-5-1-4-12-13/h1-6H

InChI Key

GJEYRDASDXKMRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)F)Br

Origin of Product

United States

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